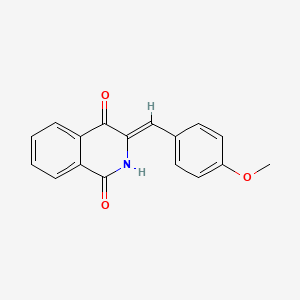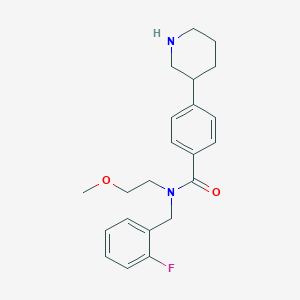
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine, also known as CNB-001, is a novel compound that has been studied for its potential therapeutic applications in various neurological disorders.
Mechanism of Action
The exact mechanism of action of 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is not fully understood, but it is believed to act on multiple targets in the brain, including NMDA receptors, alpha7 nicotinic acetylcholine receptors, and the mitochondrial electron transport chain. It has been shown to modulate glutamate-induced excitotoxicity, reduce oxidative stress, and improve mitochondrial function, which are all important factors in the pathogenesis of neurological disorders.
Biochemical and Physiological Effects:
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine has been shown to have several biochemical and physiological effects, including the reduction of inflammation, oxidative stress, and apoptosis in the brain. It has also been shown to improve cognitive function, reduce neuronal damage, and enhance neuroplasticity in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is its neuroprotective properties, which make it a potential candidate for the treatment of various neurological disorders. However, its limitations include its poor solubility and stability, which can make it difficult to administer and store.
Future Directions
There are several future directions for research on 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its safety and efficacy in clinical trials. Additionally, further studies are needed to elucidate its exact mechanism of action and to identify potential drug targets for the treatment of neurological disorders.
In conclusion, 1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is a novel compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders. Its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of these disorders. However, further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine is synthesized using a multi-step process that involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-fluorophenylpiperazine in the presence of a base, followed by reduction and purification steps. The final product is a white crystalline powder with a melting point of 160-162°C.
Scientific Research Applications
1-(2-chloro-5-nitrobenzyl)-4-(2-fluorophenyl)piperazine has shown promising results in preclinical studies for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, which makes it a potential candidate for the treatment of these disorders.
properties
IUPAC Name |
1-[(2-chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFN3O2/c18-15-6-5-14(22(23)24)11-13(15)12-20-7-9-21(10-8-20)17-4-2-1-3-16(17)19/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNKICHWHXDCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chloro-5-nitrophenyl)methyl]-4-(2-fluorophenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[(diethylamino)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B5632056.png)
![2-amino-6-isopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B5632066.png)
![(4-chlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B5632073.png)
![(1S*,5R*)-3-[(3,5-dimethyl-4-isoxazolyl)methyl]-6-(3,3,3-trifluoropropanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5632085.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[2-(methylthio)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5632093.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5632099.png)



![N-[2-(4-morpholinyl)-2-(2-pyridinyl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5632115.png)

![3-methyl-7-(4-methylpyrimidin-2-yl)-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5632133.png)

![5-{[(3-carboxyphenyl)amino]sulfonyl}-2-methoxybenzoic acid](/img/structure/B5632148.png)